Seven-Membered 1,4-Oxazepane Core: Distinct pKa and Conformational Properties vs. Six-Membered Heterocycles
The 1,4-oxazepane ring system in the target compound confers a significantly different basicity compared to its more common six-membered analogs, morpholine and piperazine. This fundamental physicochemical divergence directly impacts protonation state at physiological pH, membrane permeability, and target binding interactions .
| Evidence Dimension | Basicity (pKa of corresponding heterocycle) |
|---|---|
| Target Compound Data | pKa ~10.01 (predicted for 1,4-oxazepane) |
| Comparator Or Baseline | Morpholine: pKa ~8.3 [1]; Piperazine: pKa ~9.8 [2] |
| Quantified Difference | 1,4-oxazepane is ~0.2 log units more basic than piperazine and ~1.7 log units more basic than morpholine. |
| Conditions | Predicted values based on molecular structure; experimental determination for exact compound pending. |
Why This Matters
The higher pKa (~10.0) of the 1,4-oxazepane nitrogen means it will remain predominantly protonated at physiological pH (7.4), influencing its solubility, permeability, and electrostatic interactions with biological targets in ways that morpholine or piperazine analogs cannot replicate.
- [1] PubChem. (n.d.). Morpholine (Compound Summary). View Source
- [2] PubChem. (n.d.). Piperazine (Compound Summary). View Source
